Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate
Description
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 952182-30-8) is a brominated pyrrolopyridine derivative with the molecular formula C₉H₇BrN₂O₂. This compound serves as a critical building block in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for generating functionalized heterocycles . Its structural framework, combining a pyrrolopyridine core with a reactive bromine substituent and ester group, enables diverse derivatization for pharmaceutical and materials science applications.
This article compares this compound with structurally related analogs, focusing on synthesis, physicochemical properties, and applications.
Properties
IUPAC Name |
methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-6(10)7-5(12-8)3-2-4-11-7/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYGBFGZKCJGCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662712 | |
| Record name | Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-30-8 | |
| Record name | Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate typically involves the bromination of a pyrrolo[3,2-B]pyridine derivative followed by esterification. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as potassium carbonate in a polar solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a carboxylic acid derivative.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate has shown potential as a scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrrolopyridines exhibit anticancer properties. For instance, compounds structurally related to this compound have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines, demonstrating promising results in vitro and in vivo .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. Its derivatives have been investigated for their effects on cognitive function and memory enhancement.
Case Study: Cognitive Enhancers
A study explored the effects of pyrrolopyridine derivatives on cognitive function in animal models. Results showed that certain modifications to the methyl 3-bromo structure could lead to improved memory retention and learning capabilities .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through various chemical reactions, including nucleophilic substitutions and cycloadditions.
Table: Synthesis Pathways
| Reaction Type | Description | Example Compound |
|---|---|---|
| Nucleophilic Substitution | Replacing bromine with nucleophiles | Methyl 3-amino-1H-pyrrolo[3,2-B]pyridine-2-carboxylate |
| Cycloaddition | Forming cyclic structures | Pyrrolo[3,4-b]quinoline derivatives |
| Cross-coupling | Creating carbon-carbon bonds | Biaryl compounds |
Mechanism of Action
The mechanism of action of Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate involves its interaction with specific molecular targets such as kinase enzymes. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs:
Key Structural Differences:
- Ester Group : Methyl vs. ethyl esters influence solubility and reactivity. Methyl esters (e.g., 952182-30-8) are more electrophilic due to shorter alkyl chains, favoring faster cross-coupling reactions .
- Bromine Position : 3-Bromo derivatives (e.g., 952182-30-8) are primed for functionalization at the pyrrole ring, whereas 6-bromo analogs (e.g., 1234616-09-1) target pyridine ring modifications .
- Substituents : Additional groups like 5-methyl (1132610-85-5) alter steric and electronic profiles, impacting reaction pathways .
Reactivity in Cross-Couplings:
- 3-Bromo-pyrrolopyridines undergo Suzuki couplings with boronic acids to generate aryl/heteroaryl derivatives .
- Ethyl esters (e.g., 889658-85-9) may exhibit slower reaction kinetics compared to methyl esters due to reduced electrophilicity .
Physicochemical Properties
- Ethyl vs. Methyl Esters : Ethyl derivatives generally have higher molecular weights and slightly lower reactivity in polar solvents.
Biological Activity
Methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate (CAS No. 952182-30-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and reviews.
- Molecular Formula : C9H7BrN2O2
- Molecular Weight : 255.07 g/mol
- IUPAC Name : this compound
- Physical Form : Pale-yellow to yellow-brown solid
Biological Activity Overview
Research indicates that derivatives of pyrrolo[3,2-B]pyridine structures exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : These compounds have shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
- Antimicrobial Properties : Some studies suggest activity against various bacterial strains, including potential effects on Mycobacterium tuberculosis.
- Neuroprotective Effects : Certain derivatives have been evaluated for their ability to protect neuronal cells in models of neurodegenerative diseases.
- FGFR Inhibition : Compounds related to methyl 3-bromo-1H-pyrrolo[3,2-B]pyridine have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. For instance, one study reported IC50 values for FGFR1–4 ranging from 7 to 712 nM, indicating strong inhibitory potential against these targets .
- Apoptosis Induction : In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism through which they may exert anticancer effects .
- Antimycobacterial Activity : Research has shown that some pyrrolo derivatives exhibit significant antimicrobial activity, with minimum inhibitory concentrations (MIC) indicating effectiveness against Mycobacterium tuberculosis .
Case Study 1: Anticancer Activity
A study focused on a series of pyrrolo[3,2-B]pyridine derivatives highlighted the compound's ability to inhibit breast cancer cell proliferation and induce apoptosis. The lead compound exhibited low molecular weight and favorable pharmacokinetic properties, making it a promising candidate for further development .
Case Study 2: Antimycobacterial Activity
In another investigation, several pyrrolo derivatives were synthesized and tested for their antimycobacterial properties. The results indicated that esters demonstrated good activity with MIC values below 0.15 µM, while carboxylic acids showed moderate activity .
Comparative Table of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
